molecular formula C13H19N5O B4533291 8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No. B4533291
M. Wt: 261.32 g/mol
InChI Key: CVVKJHOVOHZTQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions of substituted piperazines, cyclization, and alkylation. For example, a series of 2-aryl or alkyl substituted hexahydroimidazo compounds were synthesized through reactions involving N,N'-carbonyldiimidazole and subsequent reduction and alkylation steps (Omodei-sale & Toja, 1975). Additionally, the synthesis of densely functionalized pyrrolo[1,2-b]pyrazoles through a domino reaction of vinyl malononitriles with diaza-dienes highlights a method to construct complex heterocyclic rings in a regio- and stereoselective fashion (Attanasi et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds often features complex heterocyclic systems. For instance, the X-ray structural analysis of certain derivatives confirms the presence of intermolecular hydrogen bonds, critical for understanding the compound's reactivity and interaction potential (Paronikyan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo and related compounds can lead to a variety of products depending on the reactants and conditions. For example, reactions involving pyrazole-4-carbaldehyde derivatives with glycine and isothiocyanate derivatives yielded novel imidazol-5(4H)-ones, demonstrating the versatility of these compounds in synthetic chemistry (Khalifa et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be deduced from molecular and crystal structure analyses. For example, the study of substituted 2-aminobenzo[b]pyrans provided insights into their crystalline structure through X-ray diffraction analysis (Shestopalov et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be inferred from synthesis pathways and molecular structure studies. The electrochemical behavior of certain pyrazoles, for instance, indicates the influence of substituents on the mechanism of anodic oxidation, highlighting the importance of structural features in determining chemical properties (Costea et al., 2006).

properties

IUPAC Name

2-[(1-ethenylpyrazol-4-yl)methyl]-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-2-18-9-11(7-15-18)8-16-5-6-17-4-3-14-13(19)12(17)10-16/h2,7,9,12H,1,3-6,8,10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVKJHOVOHZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)CN2CCN3CCNC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 3
8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 4
8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 5
8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 6
8-[(1-vinyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

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